Tetraphosphorus heptasulphide
Tetraphosphorus heptasulphide
Phosphorus heptasulfide, free from yellow and white phosphorus appears as light-yellow crystals, light-gray powder, or fused solid. Melting point 310°C. Density 2.19 g / cm3. May spontaneously heat and ignite under exposure to moisture. Produces phosphorus pentaoxide and sulfur dioxide during combustion. Phosphorus pentaoxide reacts with water to form phosphoric acid, a corrosive material. Phosphorus heptasulfide reacts with water to form phosphoric acid and hydrogen sulfide, a toxic flammable gas with a rotten-egg smell. Continued exposure to hydrogen sulfide disables the sense of smell.
Brand Name:
Vulcanchem
CAS No.:
12037-82-0
VCID:
VC20972838
InChI:
InChI=1S/P4S7/c5-4-9-1-6-2(10-4)8-3(7-1)11-4
SMILES:
P12SP3SP(S1)SP(=S)(S2)S3
Molecular Formula:
P4S7
Molecular Weight:
348.4 g/mol
Tetraphosphorus heptasulphide
CAS No.: 12037-82-0
Cat. No.: VC20972838
Molecular Formula: P4S7
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Phosphorus heptasulfide, free from yellow and white phosphorus appears as light-yellow crystals, light-gray powder, or fused solid. Melting point 310°C. Density 2.19 g / cm3. May spontaneously heat and ignite under exposure to moisture. Produces phosphorus pentaoxide and sulfur dioxide during combustion. Phosphorus pentaoxide reacts with water to form phosphoric acid, a corrosive material. Phosphorus heptasulfide reacts with water to form phosphoric acid and hydrogen sulfide, a toxic flammable gas with a rotten-egg smell. Continued exposure to hydrogen sulfide disables the sense of smell. |
|---|---|
| CAS No. | 12037-82-0 |
| Molecular Formula | P4S7 |
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | 1-sulfanylidene-2,4,6,8,9,10-hexathia-1λ5,3,5,7-tetraphosphatricyclo[3.3.1.13,7]decane |
| Standard InChI | InChI=1S/P4S7/c5-4-9-1-6-2(10-4)8-3(7-1)11-4 |
| Standard InChI Key | LUGHFUPPCAAIHD-UHFFFAOYSA-N |
| SMILES | P12SP3SP(S1)SP(=S)(S2)S3 |
| Canonical SMILES | P12SP3SP(S1)SP(=S)(S2)S3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator